Ethyl 2-methyl-4-oxooxane-2-carboxylate
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Overview
Description
Ethyl 2-methyl-4-oxooxane-2-carboxylate is an organic compound with the molecular formula C9H14O4. It is a derivative of oxane, featuring a carboxylate ester group and a ketone functional group.
Mechanism of Action
Target of Action
Ethyl 2-methyl-4-oxooxane-2-carboxylate, also known as Hagemann’s ester , is an organic compound used in organic chemistry as a reagent in the synthesis of many natural products . The primary targets of this compound are the biochemical pathways involved in the synthesis of sterols, trisporic acids, and terpenoids .
Mode of Action
The compound interacts with its targets by serving as a key building block in many syntheses . It is used in various chemical reactions, including aldol cyclization and inverse-electron-demand Diels–Alder reactions .
Biochemical Pathways
The affected pathways include the biosynthesis of sterols, trisporic acids, and terpenoids . These pathways are crucial for the production of important biomolecules in organisms. For example, sterols are essential components of cell membranes, while terpenoids have diverse roles, including serving as plant pigments and biological signaling molecules.
Biochemical Analysis
Biochemical Properties
It is known to be used in the synthesis of various natural products , suggesting that it may interact with a variety of enzymes and proteins
Cellular Effects
Given its role in the synthesis of natural products , it may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
Hagemann’s Approach: This method involves the reaction of methylene iodide with two equivalents of ethyl acetoacetate in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane.
Knoevenagel’s Approach: Emil Knoevenagel described a modified procedure using formaldehyde and two equivalents of ethyl acetoacetate, which undergo condensation in the presence of a catalytic amount of piperidine to produce the same intermediate.
Newman and Lloyd Approach: This method involves a Diels-Alder reaction between 2-methoxy-1,3-butadiene and ethyl-2-butynoate, followed by hydrolysis to obtain the desired compound.
Mannich and Forneau Approach: Methyl vinyl ketone, ethyl acetoacetate, and diethyl-methyl-(3-oxo-butyl)-ammonium iodide react to form a cyclic aldol product, which is then treated with sodium methoxide to generate the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 2-methyl-4-oxooxane-2-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding different alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols).
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated derivatives, amines, ethers.
Scientific Research Applications
Ethyl 2-methyl-4-oxooxane-2-carboxylate has diverse applications in scientific research:
Biology: The compound is utilized in the study of biochemical pathways and enzyme reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is employed in the production of fine chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Ethyl 2-methyl-4-oxooxane-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate:
Ethyl 4-oxazolecarboxylate: This compound contains an oxazole ring and exhibits different chemical properties and reactivity compared to this compound.
Indole Derivatives: Indole derivatives possess a different heterocyclic system but share some similar applications in medicinal chemistry and biological research.
This compound stands out due to its unique oxane ring structure and versatile reactivity, making it a valuable compound in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
ethyl 2-methyl-4-oxooxane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-3-12-8(11)9(2)6-7(10)4-5-13-9/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSUXZMORGKTAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(=O)CCO1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141033-94-5 |
Source
|
Record name | ethyl 2-methyl-4-oxooxane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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